molecular formula C10H14ClNO3 B13529136 2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol

2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol

Cat. No.: B13529136
M. Wt: 231.67 g/mol
InChI Key: PSZVDUQHIXVUSI-UHFFFAOYSA-N
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Description

2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a chloro-substituted aromatic ring, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the nitroalkene intermediate. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form amines or other reduced derivatives.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using Pd/C or sodium borohydride (NaBH₄) as reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to alpha-adrenergic receptors, leading to the stimulation of these receptors and subsequent physiological responses. This interaction can result in vasoconstriction, increased blood pressure, and other related effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the aromatic ring, along with the amino alcohol functionality, makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

2-amino-2-(5-chloro-2,3-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H14ClNO3/c1-14-9-4-6(11)3-7(8(12)5-13)10(9)15-2/h3-4,8,13H,5,12H2,1-2H3

InChI Key

PSZVDUQHIXVUSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C(CO)N)Cl

Origin of Product

United States

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